molecular formula C15H14INO2 B11556993 2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol

2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol

Cat. No.: B11556993
M. Wt: 367.18 g/mol
InChI Key: LQCKWZVYJYHRRN-UHFFFAOYSA-N
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Description

2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol is a chemical compound that belongs to the class of phenolic Schiff bases This compound is characterized by the presence of an iodine atom, a methoxy group, and an imine group attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol typically involves the condensation of 2-iodo-4-methylphenol with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The iodine atom can be substituted with other nucleophiles through halogen exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for halogen exchange reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imine group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-[(phenylamino)methyl]phenol: Similar structure but lacks the iodine atom.

    4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Contains a dimethylamino group instead of an imine group.

    2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol: Similar structure with a chlorine atom instead of iodine.

Uniqueness

2-Iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]-4-methylphenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the methoxy group and the imine group further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C15H14INO2

Molecular Weight

367.18 g/mol

IUPAC Name

2-iodo-6-[(4-methoxyphenyl)iminomethyl]-4-methylphenol

InChI

InChI=1S/C15H14INO2/c1-10-7-11(15(18)14(16)8-10)9-17-12-3-5-13(19-2)6-4-12/h3-9,18H,1-2H3

InChI Key

LQCKWZVYJYHRRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C=NC2=CC=C(C=C2)OC

Origin of Product

United States

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